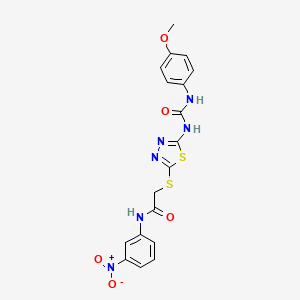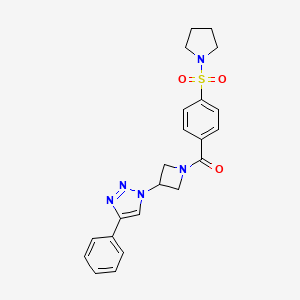![molecular formula C7H11N5O B2433690 N'-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide CAS No. 2248418-38-2](/img/structure/B2433690.png)
N'-hydroxy-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound features a unique structure that combines a pyrazole ring fused with a pyrimidine ring, making it a valuable scaffold for the development of bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3-aminopyrrolidin-2-ones with isoamyl nitrite in the presence of glacial acetic acid, followed by a 1,3-dipolar cycloaddition with dimethyl ester of acetylenedicarboxylic acid . This reaction proceeds efficiently under mild conditions, yielding the desired product in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable synthesis of related pyrazolo[1,5-a]pyrimidine derivatives suggests that similar approaches can be adapted for large-scale production. The use of cost-effective reagents and optimized reaction conditions can facilitate the industrial synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
N’-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
N’-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of N’-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by interacting with receptor binding sites, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine: A closely related compound with similar structural features.
7-Oxo-4,5,6,7-tetrahydropyrazolo[1,5-c]pyrimidine: Another derivative with a different substitution pattern.
Uniqueness
N’-Hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide is unique due to its N’-hydroxy and carboximidamide functional groups, which confer distinct chemical reactivity and biological activity. These features make it a valuable scaffold for the development of novel bioactive molecules .
Propriétés
IUPAC Name |
N'-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N5O/c8-6(11-13)5-4-10-12-3-1-2-9-7(5)12/h4,9,13H,1-3H2,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBRSVHZJWLMMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=NN2C1)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC2=C(C=NN2C1)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[4-(acetylamino)phenyl]sulfonyl}phenylalanine](/img/structure/B2433608.png)

![5'-Methyl-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2433611.png)



![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide](/img/structure/B2433616.png)
![5-(4-Ethylphenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2433620.png)
![3-[(2,6-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2433622.png)

![3-(4-ethoxyphenyl)-6-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2433625.png)


